4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid
CAS No.: 1219967-27-7
Cat. No.: VC2671991
Molecular Formula: C14H18N2O5
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219967-27-7 |
|---|---|
| Molecular Formula | C14H18N2O5 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | 4-[methyl(oxan-4-ylmethyl)amino]-3-nitrobenzoic acid |
| Standard InChI | InChI=1S/C14H18N2O5/c1-15(9-10-4-6-21-7-5-10)12-3-2-11(14(17)18)8-13(12)16(19)20/h2-3,8,10H,4-7,9H2,1H3,(H,17,18) |
| Standard InChI Key | PEVYPCWELQHXFK-UHFFFAOYSA-N |
| SMILES | CN(CC1CCOCC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | CN(CC1CCOCC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Introduction
| Identifier Type | Value |
|---|---|
| CAS Number | 1219967-27-7 |
| Molecular Formula | C14H18N2O5 |
| MDL Number | MFCD13561788 |
| PubChem CID | 53410018 |
The compound is also known by several synonyms including:
-
4-[methyl(oxan-4-ylmethyl)amino]-3-nitrobenzoic acid
-
4-{methyl[(oxan-4-yl)methyl]amino}-3-nitrobenzoic acid
-
4-(Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)-3-nitrobenzoic acid
Physicochemical Properties
Chemical Reactivity
The chemical reactivity of 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid is largely determined by its functional groups. The carboxylic acid moiety enables acid-base reactions and potential derivatization to form esters, amides, or acid halides. The nitro group provides opportunities for reduction reactions to form amino compounds, which could be valuable in pharmaceutical synthesis pathways. The tertiary amine functionality contributes to the compound's basicity and nucleophilic behavior in certain reaction conditions. These reactive sites make the compound versatile for potential chemical transformations in synthetic applications.
Structural Analysis
Molecular Structure
The molecular structure of 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid features a benzoic acid core with specific substitution patterns. The compound contains a nitro group at position 3 and a complex amino substituent at position 4 of the benzoic acid ring . This amino substituent comprises a methyl group and a tetrahydro-2H-pyran-4-ylmethyl group attached to the nitrogen atom, forming a tertiary amine structure. The tetrahydropyran ring, a six-membered heterocyclic structure containing an oxygen atom, contributes to the three-dimensional spatial arrangement of the molecule.
Synthesis Methodologies
General Synthetic Approaches
Applications and Research Context
Related Research Findings
Research on compounds with structural similarities to 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid suggests potential areas of interest. For example, studies on 1,3,4-thiadiazine derivatives that incorporate heterocyclic structures have shown antimicrobial activities against various pathogenic strains . Additionally, tetrahydro[b]pyran derivatives synthesized through multicomponent reactions have demonstrated interesting chemical properties and potential biological activities . These findings indicate possible research directions for investigating the biological and chemical properties of 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid.
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds share structural similarities with 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid, offering comparative insights into potential properties and applications. One such analogue is 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide (CAS: 1228779-96-1), which features a similar tetrahydropyran-linked amino-nitrobenzene structure but with a sulfonamide group instead of a carboxylic acid . This structural difference likely influences solubility, acidity, and potential biological interactions, providing a comparative framework for understanding structure-property relationships.
Functional Group Variations
The presence of specific functional groups in 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid distinguishes it from related compounds. The carboxylic acid group provides acidic properties and opportunities for derivatization that would be absent in compounds with different terminal functional groups. Similarly, the tertiary amine structure created by the methyl and tetrahydropyran-4-ylmethyl substituents confers specific electronic and steric properties that influence reactivity and potential interactions with biological systems.
| Compound | Functional Groups | Potential Differential Properties |
|---|---|---|
| 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid | Carboxylic acid, Nitro, Tertiary amine, Tetrahydropyran | Acidic, Potential for esterification and amidation |
| 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide | Sulfonamide, Nitro, Secondary amine, Tetrahydropyran | Stronger acid than carboxylic acids, Different solubility profile |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume